molecular formula C4Cl6 B3026466 Hexachloro-1,3-butadiene (13C4) CAS No. 93951-70-3

Hexachloro-1,3-butadiene (13C4)

Cat. No.: B3026466
CAS No.: 93951-70-3
M. Wt: 264.7 g/mol
InChI Key: RWNKSTSCBHKHTB-JCDJMFQYSA-N
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Description

Hexachloro-1,3-butadiene (13C4) is a halogenated aliphatic compound with the molecular formula C4Cl6. It is a colorless liquid at room temperature with a mild turpentine-like odor. This compound is primarily used as a solvent for other chlorine-containing compounds and has niche applications in various industrial processes .

Preparation Methods

Hexachloro-1,3-butadiene (13C4) can be synthesized through several methods:

Chemical Reactions Analysis

Hexachloro-1,3-butadiene (13C4) undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions, leading to the formation of different chlorinated products.

    Reduction: The compound can be reduced, often resulting in the formation of less chlorinated derivatives.

    Substitution: Hexachloro-1,3-butadiene can undergo substitution reactions where chlorine atoms are replaced by other functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Hexachloro-1,3-butadiene (13C4) can be compared with other similar halogenated compounds:

Similar compounds include:

Properties

IUPAC Name

1,1,2,3,4,4-hexachloro(1,2,3,4-13C4)buta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl6/c5-1(3(7)8)2(6)4(9)10/i1+1,2+1,3+1,4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNKSTSCBHKHTB-JCDJMFQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=[13C](Cl)Cl)([13C](=[13C](Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264107
Record name 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-70-3
Record name 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93951-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexachloro-1,3-butadiene (13C4)
Reactant of Route 2
Hexachloro-1,3-butadiene (13C4)
Reactant of Route 3
Hexachloro-1,3-butadiene (13C4)
Reactant of Route 4
Hexachloro-1,3-butadiene (13C4)
Reactant of Route 5
Hexachloro-1,3-butadiene (13C4)

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